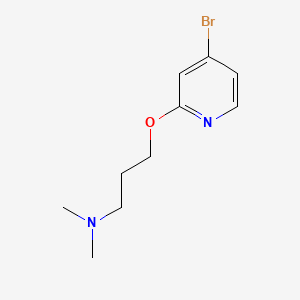
1-Bromo-2-fluoro-3-(propylaminomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Bromo-2-fluoro-3-(propylaminomethyl)benzene” is a chemical compound with the molecular formula C10H13BrFN . It has a molecular weight of 246.12 . The IUPAC name for this compound is N-(3-bromo-2-fluorobenzyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-fluoro-3-(propylaminomethyl)benzene” is1S/C10H13BrFN/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h3-5,13H,2,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Fluorescence Properties
1-Bromo-2-fluoro-3-(propylaminomethyl)benzene is used in various synthesis processes. Zhao et al. (2016) demonstrated a direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives, resulting in compounds with high regioselectivities, underlining the chemical's utility in complex organic reactions and its potential role in the synthesis of similar compounds (Zhao et al., 2016).
Radioisotope Labeling
Namolingam et al. (2001) highlighted the use of 1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, for creating a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes. These compounds serve as bifunctional labeling agents, indicating the role of the chemical in creating substances used for radiolabeling and tracing in scientific research (Namolingam et al., 2001).
Material Synthesis and Properties
The chemical is involved in the synthesis of materials with specific properties. Zuo-qi (2015) synthesized 1-Bromo-4-( 2,2-diphenylvinyl) benzene and investigated its photoluminescence properties, showing its relevance in material science, particularly in the development of materials with specific luminescent properties (Zuo-qi, 2015).
properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h3-5,13H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMVFASBWROMOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742761 |
Source


|
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355247-30-1 |
Source


|
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

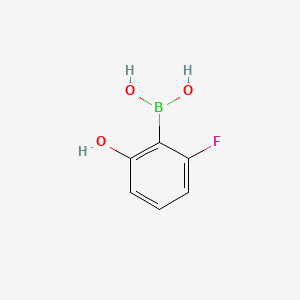
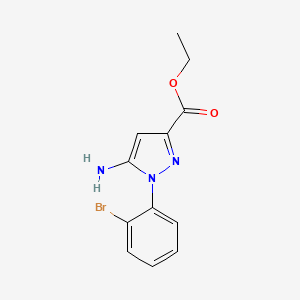
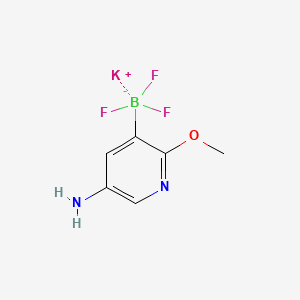
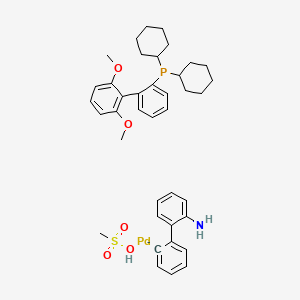

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)
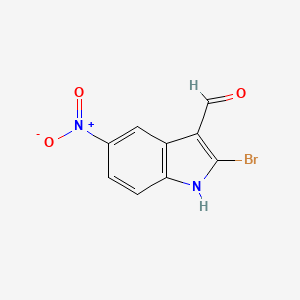

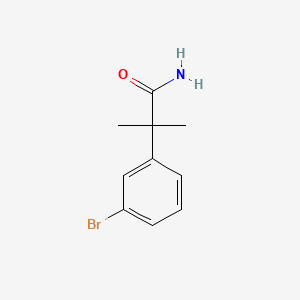
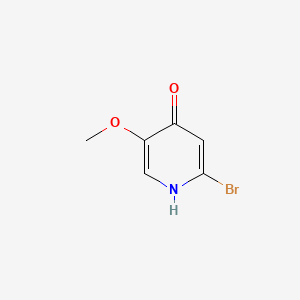
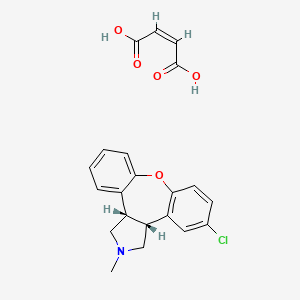
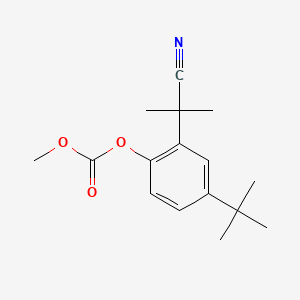
![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)
